molecular formula C25H24FN3O4S B11429579 N-(4-ethoxyphenyl)-2-{1-(4-fluorophenyl)-2,5-dioxo-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetamide

N-(4-ethoxyphenyl)-2-{1-(4-fluorophenyl)-2,5-dioxo-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetamide

Cat. No.: B11429579
M. Wt: 481.5 g/mol
InChI Key: MQZMNFOLWIPFIU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{1-(4-fluorophenyl)-2,5-dioxo-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetamide: is a complex organic compound that features a variety of functional groups, including an ethoxyphenyl group, a fluorophenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-{1-(4-fluorophenyl)-2,5-dioxo-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-ethoxyaniline and 4-fluorobenzoyl chloride. These intermediates are then subjected to condensation reactions, cyclization, and subsequent functional group modifications to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl groups may produce hydroxyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine: In medicinal chemistry, N-(4-ethoxyphenyl)-2-{1-(4-fluorophenyl)-2,5-dioxo-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetamide may be explored for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{1-(4-fluorophenyl)-2,5-dioxo-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Uniqueness: What sets N-(4-ethoxyphenyl)-2-{1-(4-fluorophenyl)-2,5-dioxo-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetamide apart is its combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both fluorophenyl and thiophene moieties, along with the imidazolidinone ring, provides a distinctive structural framework that can be exploited in various scientific and industrial contexts.

Properties

Molecular Formula

C25H24FN3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H24FN3O4S/c1-2-33-20-11-7-18(8-12-20)27-23(30)16-22-24(31)29(19-9-5-17(26)6-10-19)25(32)28(22)14-13-21-4-3-15-34-21/h3-12,15,22H,2,13-14,16H2,1H3,(H,27,30)

InChI Key

MQZMNFOLWIPFIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

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